molecular formula C9H28O3Si4 B7800429 Tris-(trimethylsiloxy)silane

Tris-(trimethylsiloxy)silane

Cat. No.: B7800429
M. Wt: 296.66 g/mol
InChI Key: FDWGGTLVZGTDGQ-UHFFFAOYSA-N
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Description

Tris-(trimethylsiloxy)silane (TTMS) is an organosilicon compound with the formula Si(O-Si(CH₃)₃)₃. It features a central silicon atom bonded to three trimethylsiloxy (-O-Si(CH₃)₃) groups. TTMS is notable for its versatility in organic synthesis, materials chemistry, and industrial applications. Its structure imparts unique solubility, reactivity, and phase behavior, making it valuable in CO₂ thickening , polymer network synthesis , and surface coupling reactions .

Properties

IUPAC Name

bis(trimethylsilyloxy)silyloxy-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h13H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWGGTLVZGTDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[SiH](O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O3Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-89-8
Record name Tris(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkali Metal-Mediated Cleavage

Tetrakis(trimethylsilyl)silane reacts with alkali metal alkoxides (e.g., potassium tert-butoxide) to form a silyl lithium intermediate:

(Me3Si)4Si+KOtBu(Me3Si)3SiK+Me3SiOtBu(\text{Me}3\text{Si})4\text{Si} + \text{KOtBu} \rightarrow (\text{Me}3\text{Si})3\text{SiK} + \text{Me}_3\text{SiOtBu}

Conditions :

  • Solvent : THF or ethers to dissolve the alkoxide.

  • Stoichiometry : 1–1.1 equivalents of alkoxide relative to the tetrakis compound.

Functionalization of Silanol Intermediates

The synthesis of tris(trimethylsilyloxy)silanol (Me3SiO)3SiOH\text{Me}_3\text{SiO})_3\text{SiOH}) could serve as an intermediate step. Subsequent reduction of the hydroxyl group to a hydride might yield this compound:

(Me3SiO)3SiOH+Reducing Agent(Me3SiO)3SiH(\text{Me}3\text{SiO})3\text{SiOH} + \text{Reducing Agent} \rightarrow (\text{Me}3\text{SiO})3\text{SiH}

Potential Reducing Agents :

  • Diisobutylaluminum hydride (DIBAL-H) : Selectively reduces hydroxyl groups in silanols.

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) : Effective but may require anhydrous conditions .

Scientific Research Applications

Scientific Research Applications

  • Silane Coupling Agent : TRIS is widely used as a silane coupling agent in the preparation of composite materials. It enhances the adhesion between organic polymers and inorganic substrates, improving mechanical properties and durability .
  • Hydrosilylation Reactions : TRIS serves as an efficient hydrosilylating agent for alkenes, facilitating the addition of silane groups to organic molecules. This property is particularly useful in synthesizing siloxane polymers and other organosilicon compounds .
  • Polymerization Processes : The compound is utilized in radical polymerization processes, where it acts as a photoinitiator to enhance polymerization rates and yields under mild conditions. This application is significant in the production of silicone hydrogels for contact lenses, where TRIS contributes to oxygen permeability and clarity .
  • Biomedical Applications : TRIS-containing vinylic monomers are employed in the fabrication of medical devices, including contact lenses. The presence of TRIS improves the hydrophilicity and biocompatibility of silicone hydrogel lenses, making them more effective for long-term wear .
  • Silylation Reagent : In synthetic chemistry, TRIS functions as a silylating agent, facilitating the protection of hydroxyl groups during chemical reactions. This property is crucial in multi-step organic syntheses where selective reactivity is required .

Case Study 1: Contact Lens Production

A study demonstrated that incorporating TRIS into silicone hydrogel formulations significantly improved the oxygen permeability of contact lenses while maintaining clarity and comfort for users. The modified lenses exhibited reduced folding marks during handling, enhancing user experience .

Case Study 2: Polymer Synthesis

Research involving the terpolymerization of TRIS with methacrylic acid and dimethyl octyl ammonium styrene sulfonate showed that the resulting polymers had tailored properties suitable for specific applications in coatings and adhesives. The study highlighted the ability to control reactivity ratios through careful selection of monomer compositions .

Summary Table of Applications

Application AreaDescription
Composite MaterialsEnhances adhesion between polymers and inorganic substrates
Organic SynthesisActs as a hydrosilylating agent for alkenes
PolymerizationServes as a photoinitiator in radical polymerization
Biomedical DevicesImproves properties of silicone hydrogel contact lenses
Synthetic ChemistryFunctions as a silylating agent for hydroxyl protection

Mechanism of Action

The mechanism of action of tris-(trimethylsiloxy)silane involves its ability to donate hydrogen atoms in radical reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property allows it to participate in radical chain reactions, reducing various organic compounds . The compound also forms complexes with transition metals, facilitating various catalytic processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations among TTMS and related siloxanes:

Compound Name Substituent/R Group Molecular Formula Key Features
Tris-(trimethylsiloxy)silane (TTMS) -O-Si(CH₃)₃ (three groups) C₉H₂₇O₃Si₄ High crystallinity; used in CO₂ thickeners
Phenyltris(trimethylsiloxy)silane Phenyl + -O-Si(CH₃)₃ C₁₅H₃₀O₃Si₄ Enhanced stability; coatings/electronics
3-Methacryloxypropyl TTMS Methacryloxypropyl C₁₆H₃₈O₅Si₄ Polymerizable group; adhesives
Methyltris(trimethylsiloxy)silane Methyl C₁₀H₃₀O₃Si₄ Lower steric hindrance
Tetra(trimethylsiloxy)silane Four -O-Si(CH₃)₃ groups C₁₂H₃₆O₄Si₅ Synthesis challenges (low yield)

Key Observations :

  • TTMS vs. Phenyltris(trimethylsiloxy)silane : The phenyl group in the latter improves thermal stability and adhesion in coatings, whereas TTMS's propyl derivatives excel in viscosity enhancement .
  • TTMS vs. Methacryloxypropyl TTMS: The methacryloxy group enables radical polymerization, making it suitable for crosslinked polymers, unlike non-polymerizable TTMS .

Solubility and Reactivity

CO₂ Thickening Performance

TTMS derivatives (e.g., propyl TTMS) exhibit high crystallinity, requiring ~40 wt% cosolvent and heating for dissolution. However, they achieve a 14x viscosity increase in CO₂. In contrast:

  • Linear siloxanes : Require only ~20 wt% cosolvent but provide lower thickening (3–30x).
  • Cyclic siloxanes : Dissolve without heating but only increase viscosity by ~20%.

Table 1: Comparative Thickening Efficiency

Compound Type Cosolvent Required Heating Needed Viscosity Increase
TTMS (propyl derivative) 40 wt% Yes 14x
Linear siloxanes 20 wt% No 3–30x
Cyclic siloxanes 0 wt% No ~20%

Q & A

Q. What are the critical safety protocols for handling TTMSS in laboratory settings?

TTMSS requires strict safety measures due to its reactivity and potential health hazards. Key protocols include:

  • Use of personal protective equipment (PPE): Gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors, as TTMSS may release volatile by-products during reactions .
  • Store in airtight containers under inert gas (e.g., argon) to prevent moisture-induced decomposition .
  • Dispose of waste via certified hazardous waste management services to mitigate environmental contamination . Note: Always consult institutional safety guidelines and SDS documents for specific handling procedures, as protocols may vary based on experimental scale and context .

Q. How is TTMSS synthesized and purified for research applications?

TTMSS is typically synthesized via silylation reactions using chlorosilane precursors. A common method involves:

  • Reacting trichlorosilane with trimethylsilanol in the presence of a base (e.g., triethylamine) to form TTMSS .
  • Purification via fractional distillation under reduced pressure to achieve >97% purity, as confirmed by NMR and gas chromatography (GC) .
  • Ensure anhydrous conditions during synthesis, as moisture can hydrolyze intermediates and reduce yields .

Advanced Research Questions

Q. How does TTMSS compare to trialkylstannanes in radical-mediated reactions, and how can reaction conditions be optimized?

TTMSS is a safer alternative to toxic trialkylstannanes in radical chain reactions, though its hydrogen-donating efficiency is ~10% lower . Optimization strategies include:

  • Catalyst selection: Use azobisisobutyronitrile (AIBN) or photoredox catalysts to enhance radical initiation rates .
  • Solvent effects: Non-polar solvents (e.g., toluene) improve solubility and reduce side reactions compared to polar aprotic solvents .
  • Stoichiometry: A 1.2–1.5 molar excess of TTMSS ensures complete substrate conversion, particularly in dehalogenation and cyclization reactions .
  • Kinetic monitoring: Use in situ FTIR or ESR spectroscopy to track radical intermediates and adjust reaction parameters dynamically .

Q. What analytical methods are effective for characterizing TTMSS stability and decomposition products?

Advanced characterization techniques include:

  • Thermogravimetric analysis (TGA): Determines thermal stability and identifies decomposition thresholds (e.g., mass loss at >150°C) .
  • NMR spectroscopy: 29^{29}Si NMR tracks silanol formation due to hydrolysis, while 1^{1}H NMR monitors reaction progress .
  • Gas chromatography-mass spectrometry (GC-MS): Identifies volatile by-products like hexamethyldisiloxane, a common degradation product .
  • X-ray crystallography: Resolves structural changes in TTMSS derivatives during copolymerization with methacrylate monomers .

Q. How can TTMSS be integrated into silicone-based polymer systems to tune material properties?

TTMSS acts as a crosslinking agent or functional additive in silicone polymers. Methodological considerations include:

  • Copolymer design: Combine TTMSS with monomers like 3-(methacryloxy)propyltrimethoxysilane to enhance mechanical strength and hydrophobicity .
  • Additive interactions: Graphene oxide (GO) or decamethylcyclopentasiloxane (DCS) can be co-polymerized with TTMSS to improve thermal conductivity or flexibility .
  • Curing conditions: UV or thermal initiation (e.g., using AIBN) optimizes crosslinking density in polydimethylsiloxane (PDMS) composites .

Addressing Data Contradictions

  • Safety classifications: While some sources classify TTMSS as a potential carcinogen , others emphasize flammability risks without explicit toxicity data . Researchers should prioritize local institutional guidelines and conduct risk assessments for specific applications.
  • Reaction efficiency: Discrepancies in hydrogen-donor efficiency between TTMSS and stannanes highlight the need for context-specific optimization (e.g., solvent, catalyst) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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